

# biperiden lactate in post-traumatic epilepsy clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biperiden Lactate

CAS No.: 7085-45-2

Cat. No.: S521356

Get Quote

## Quantitative Data Summary of Biperiden Clinical Trials

The key details and quantitative data from clinical trials on biperiden for PTE prevention are summarized in the table below:

| Trial Feature    | Completed Trial (NCT01048138)     | Ongoing Trial (NCT04945213)        |
|------------------|-----------------------------------|------------------------------------|
| Status & Phase   | Terminated (Phase 3) [1] [2]      | Enrolling (Phase 3) [3] [4]        |
| Participant Goal | 132 (Planned) [1]                 | 312 (Estimated) [3] [4]            |
| Final Enrollment | 123 [1] [5]                       | Results Pending [3]                |
| Primary Outcome  | Incidence of PTE at 24 months [1] | Incidence of PTE up to 2 years [3] |

| **Key Efficacy Findings** | - **PTE Incidence:** No significant difference (OR 2.6, 95% CI 0.65–10.57;  $p=0.170$ ) [1] [5]

- **Seizure Frequency:** Higher in biperiden group (2.03, 95% CI 0.912–3.1597;  $p<0.001$ ) [1] [5] | Results Pending [3] | | **Safety Findings** | - **Mortality:** No significant difference (OR 1.57, 95% CI 0.73–3.38;  $p=0.248$ ) [1] [5] | Monitored as a primary outcome [3] |

## Detailed Experimental Protocol

The following detailed methodology is based on the protocols from the published and ongoing trials.

### Study Design and Ethical Considerations

- **Design:** Prospective, multicenter, randomized, double-blind, placebo-controlled trial [3] [1].
- **Ethics:** The protocol must be approved by a Research Ethics Committee. Informed consent is obtained from the patient or a legal representative, which for emergency situations can be provided within 48 hours of protocol initiation [3] [6].
- **Oversight:** An external Data Monitoring Committee (DMC) should be established to independently review safety and trial integrity [3].

### Participant Selection (Inclusion/Exclusion Criteria)

- **Inclusion Criteria:**
  - Adults aged 18-75 years [3] [1].
  - Diagnosis of moderate or severe TBI (Glasgow Coma Scale score of 3-12) [3] [4].
  - CT scan evidence of acute intraparenchymal hemorrhage or contusion [3] [1].
  - Ability to receive the first dose within 12 hours of the brain injury [3] [1].
- **Exclusion Criteria:**
  - History of epilepsy, stroke, neurodegenerative diseases, or malignant neoplasia [3] [1].
  - Conditions contraindicating biperiden use (e.g., glaucoma, benign prostatic hyperplasia, certain cardiac arrhythmias, megacolon) [3] [2].
  - Pregnancy or current enrollment in another clinical trial [3] [1].

### Intervention and Randomization

- **Intervention:** Intravenous administration of either **5 mg of biperiden** or an identical-appearing **placebo** (sterile vehicle) [3].
- **Dosing Regimen:** The drug/placebo is diluted in 100 mL of 0.9% saline and administered every 6 hours for 10 consecutive days, totaling 40 doses [3].
- **Randomization & Blinding:** Patients are randomly assigned to groups using computer-generated random tables with block randomization. Allocation concealment is maintained using web-based systems like REDCap. Participants, care providers, and outcome assessors are all blinded to the assignment [3] [6].

## Data Collection and Outcome Measures

- **Primary Outcome:** The incidence of post-traumatic epilepsy during the follow-up period, diagnosed by a neurologist or neurosurgeon based on clinical evaluation and seizure diaries [3] [1].
- **Secondary Outcomes:**
  - Occurrence of severe adverse events and mortality [3] [1].
  - Frequency of late post-traumatic seizures [1].
  - Neuropsychological status, health-related quality of life, and electroencephalographic (EEG) abnormalities [3].
- **Follow-up Schedule:** Patients are prospectively monitored for **24 months**, with assessments at 1, 3, 6, 9, 12, 18, and 24 months. These include clinical exams, seizure diary reviews, EEG, and neuropsychological testing [3].

## Data Analysis

- **Analysis Populations:** Analyses should be conducted following **safety, intention-to-treat (ITT)**, and **efficacy** concepts [3] [6].
- **Sample Size Justification:** The planned sample size should be calculated to detect a clinically meaningful reduction in PTE incidence with sufficient statistical power (e.g., 80%) [3] [1].

## Clinical Trial Workflow and Patient Pathway

The diagram below illustrates the journey of a participant in the biperiden clinical trial from screening through to final analysis.



[Click to download full resolution via product page](#)

## Future Research Directions

The search results indicate two main paths for future research:

- **Completion of the Larger Trial (NCT04945213):** The critical next step is the completion and analysis of the larger, ongoing Phase III trial, which is powered to provide a more definitive answer on biperiden's efficacy [3] [4].
- **Exploration of Predictive Biomarkers:** The ongoing trial includes exploratory investigations into genetic markers (like the APOE $\epsilon$ 4 allele), EEG patterns, and neuropsychological data. These may help identify patient subgroups that could potentially benefit from the treatment and shed light on the mechanisms of epileptogenesis [3].

## Important Note on Current Evidence

It is crucial for researchers to note that the available evidence from the completed trial **does not support the efficacy** of biperiden for preventing PTE. The higher seizure frequency observed in the biperiden group, while from an underpowered study, warrants caution. The ongoing larger trial will provide more robust evidence on whether biperiden has a place in PTE prevention [1] [5].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Initial clinical evidence on biperiden as antiepileptogenic ... [frontiersin.org]
2. Use of Biperiden for the Prevention of Post-traumatic ... [centerwatch.com]
3. Biperiden for prevention of post-traumatic epilepsy [pmc.ncbi.nlm.nih.gov]
4. Biperiden Trial for Epilepsy Prevention - ClinicalTrials.Veeva [ctv.veeva.com]
5. Initial clinical evidence on biperiden as antiepileptogenic ... [pubmed.ncbi.nlm.nih.gov]
6. Biperiden for prevention of post-traumatic epilepsy [journals.plos.org]

To cite this document: Smolecule. [biperiden lactate in post-traumatic epilepsy clinical trials].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b521356#biperiden-lactate-in-post-traumatic-epilepsy-clinical-trials>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)